Cas no 2228608-45-3 (3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid)

3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid structure
2228608-45-3 structure
Product name:3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
CAS No:2228608-45-3
MF:C11H8ClF2NO2
Molecular Weight:259.636528968811
CID:5798121
PubChem ID:165666863

3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
    • 2228608-45-3
    • EN300-1942422
    • インチ: 1S/C11H8ClF2NO2/c12-7-1-2-8-6(5-15-9(8)3-7)4-11(13,14)10(16)17/h1-3,5,15H,4H2,(H,16,17)
    • InChIKey: CIVMQWPDHJNGGE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)NC=C2CC(C(=O)O)(F)F

計算された属性

  • 精确分子量: 259.0211625g/mol
  • 同位素质量: 259.0211625g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 314
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • XLogP3: 3.2

3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1942422-0.1g
3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
2228608-45-3
0.1g
$1371.0 2023-09-17
Enamine
EN300-1942422-0.5g
3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
2228608-45-3
0.5g
$1495.0 2023-09-17
Enamine
EN300-1942422-0.05g
3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
2228608-45-3
0.05g
$1308.0 2023-09-17
Enamine
EN300-1942422-0.25g
3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
2228608-45-3
0.25g
$1432.0 2023-09-17
Enamine
EN300-1942422-2.5g
3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
2228608-45-3
2.5g
$3051.0 2023-09-17
Enamine
EN300-1942422-10.0g
3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
2228608-45-3
10g
$6697.0 2023-06-01
Enamine
EN300-1942422-10g
3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
2228608-45-3
10g
$6697.0 2023-09-17
Enamine
EN300-1942422-1g
3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
2228608-45-3
1g
$1557.0 2023-09-17
Enamine
EN300-1942422-1.0g
3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
2228608-45-3
1g
$1557.0 2023-06-01
Enamine
EN300-1942422-5.0g
3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid
2228608-45-3
5g
$4517.0 2023-06-01

3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid 関連文献

3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acidに関する追加情報

Comprehensive Overview of 3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid (CAS No. 2228608-45-3): Properties, Applications, and Research Insights

3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid (CAS No. 2228608-45-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines an indole scaffold with a difluoropropanoic acid moiety, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and enzyme modulators, aligning with current trends in precision medicine and targeted therapies.

The compound's chloro-substituted indole core is a common pharmacophore found in many bioactive molecules, including serotonin receptor agonists and kinase inhibitors. The addition of difluoropropanoic acid enhances its metabolic stability and bioavailability, addressing key challenges in modern drug design. Recent studies highlight its relevance in neurodegenerative disease research and anti-inflammatory applications, topics frequently searched in academic and industry databases.

From a synthetic chemistry perspective, 3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid exemplifies the growing demand for fluorinated compounds in medicinal chemistry. Fluorination is a hot topic in 2024, as evidenced by the surge in publications on fluorine-containing drugs and their improved pharmacokinetic profiles. The compound's CAS No. 2228608-45-3 is often queried alongside terms like "indole derivatives synthesis" and "difluoroalkylation techniques," reflecting its technical significance.

Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are critical for verifying its purity and structural integrity, especially given the rising emphasis on quality-by-design (QbD) principles in pharmaceutical manufacturing. Researchers also explore its solubility and crystallization behavior, which are frequent pain points in formulation development.

In the context of green chemistry, the synthesis of 3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid has been optimized to reduce hazardous byproducts, aligning with the industry's shift toward sustainable methodologies. This resonates with the increasing search volume for "eco-friendly synthesis routes" and "catalytic fluorination." The compound's stability under physiological conditions further makes it a subject of interest for prodrug development, another trending area in drug delivery systems.

Beyond pharmaceuticals, this compound's electronic properties have sparked investigations in materials science, particularly for organic semiconductors. Its conjugated indole system and fluorine atoms contribute to tunable HOMO-LUMO gaps, a feature highly sought after in optoelectronic device research. Such interdisciplinary applications underscore its versatility, a quality frequently highlighted in patent literature.

To summarize, 3-(6-chloro-1H-indol-3-yl)-2,2-difluoropropanoic acid (CAS No. 2228608-45-3) represents a convergence of cutting-edge research themes: fluorine chemistry, indole-based therapeutics, and sustainable synthesis. Its multifaceted applications ensure continued relevance in both academic and industrial settings, making it a compound to watch in the evolving landscape of chemical innovation.

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